molecular formula C23H23NO6 B11929636 3-(3-Cyclopentyloxy-4-methoxyphenyl)-3-phthalimidopropanoic acid

3-(3-Cyclopentyloxy-4-methoxyphenyl)-3-phthalimidopropanoic acid

Cat. No.: B11929636
M. Wt: 409.4 g/mol
InChI Key: OHOXTJAQCQVJEZ-UHFFFAOYSA-N
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Description

3-(3-(cyclopentyloxy)-4-methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)propanoic acid is a complex organic compound that features a combination of aromatic and aliphatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(cyclopentyloxy)-4-methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)propanoic acid typically involves multiple steps, including:

    Formation of the cyclopentyloxy group: This can be achieved through the reaction of cyclopentanol with an appropriate halogenated compound under basic conditions.

    Methoxylation of the aromatic ring:

    Attachment of the phthalimide group: The phthalimide moiety can be introduced via a condensation reaction with phthalic anhydride.

    Formation of the propanoic acid side chain: This can be achieved through a series of reactions including alkylation and oxidation.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and cyclopentyloxy groups.

    Reduction: Reduction reactions may target the carbonyl groups in the phthalimide moiety.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

Industry

    Material Science: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(3-(cyclopentyloxy)-4-methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)propanoic acid: Lacks the cyclopentyloxy group.

    3-(3-cyclopentyloxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)propanoic acid: Lacks the methoxy group.

Uniqueness

The presence of both the cyclopentyloxy and methoxy groups in 3-(3-(cyclopentyloxy)-4-methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)propanoic acid imparts unique chemical and physical properties, potentially enhancing its reactivity and specificity in various applications.

Properties

Molecular Formula

C23H23NO6

Molecular Weight

409.4 g/mol

IUPAC Name

3-(3-cyclopentyloxy-4-methoxyphenyl)-3-(1,3-dioxoisoindol-2-yl)propanoic acid

InChI

InChI=1S/C23H23NO6/c1-29-19-11-10-14(12-20(19)30-15-6-2-3-7-15)18(13-21(25)26)24-22(27)16-8-4-5-9-17(16)23(24)28/h4-5,8-12,15,18H,2-3,6-7,13H2,1H3,(H,25,26)

InChI Key

OHOXTJAQCQVJEZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)O)N2C(=O)C3=CC=CC=C3C2=O)OC4CCCC4

Origin of Product

United States

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